

# 2-(3-Bromophenyl)benzo[D]thiazole CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 2-(3-Bromophenyl)benzo[D]thiazole |
| Cat. No.:      | B024853                           |

[Get Quote](#)

## Technical Guide: 2-(3-Bromophenyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3-Bromophenyl)benzo[d]thiazole**, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical identity, synthesis, and key physicochemical properties, and discusses its potential biological activities based on the broader class of benzothiazole derivatives.

## Chemical Identity and Structure

**2-(3-Bromophenyl)benzo[d]thiazole** is an aromatic heterocyclic compound featuring a benzothiazole core substituted with a 3-bromophenyl group at the 2-position.

Table 1: Compound Identification

| Identifier        | Value                                  |
|-------------------|----------------------------------------|
| IUPAC Name        | 2-(3-Bromophenyl)-1,3-benzothiazole    |
| Synonyms          | Benzothiazole, 2-(3-bromophenyl)-      |
| CAS Number        | 19654-14-9[1][2]                       |
| Molecular Formula | C <sub>13</sub> H <sub>8</sub> BrNS[1] |
| Molecular Weight  | 290.18 g/mol [1]                       |
| SMILES            | BrC1ccccc(c1)c2nc3cccc3s2              |

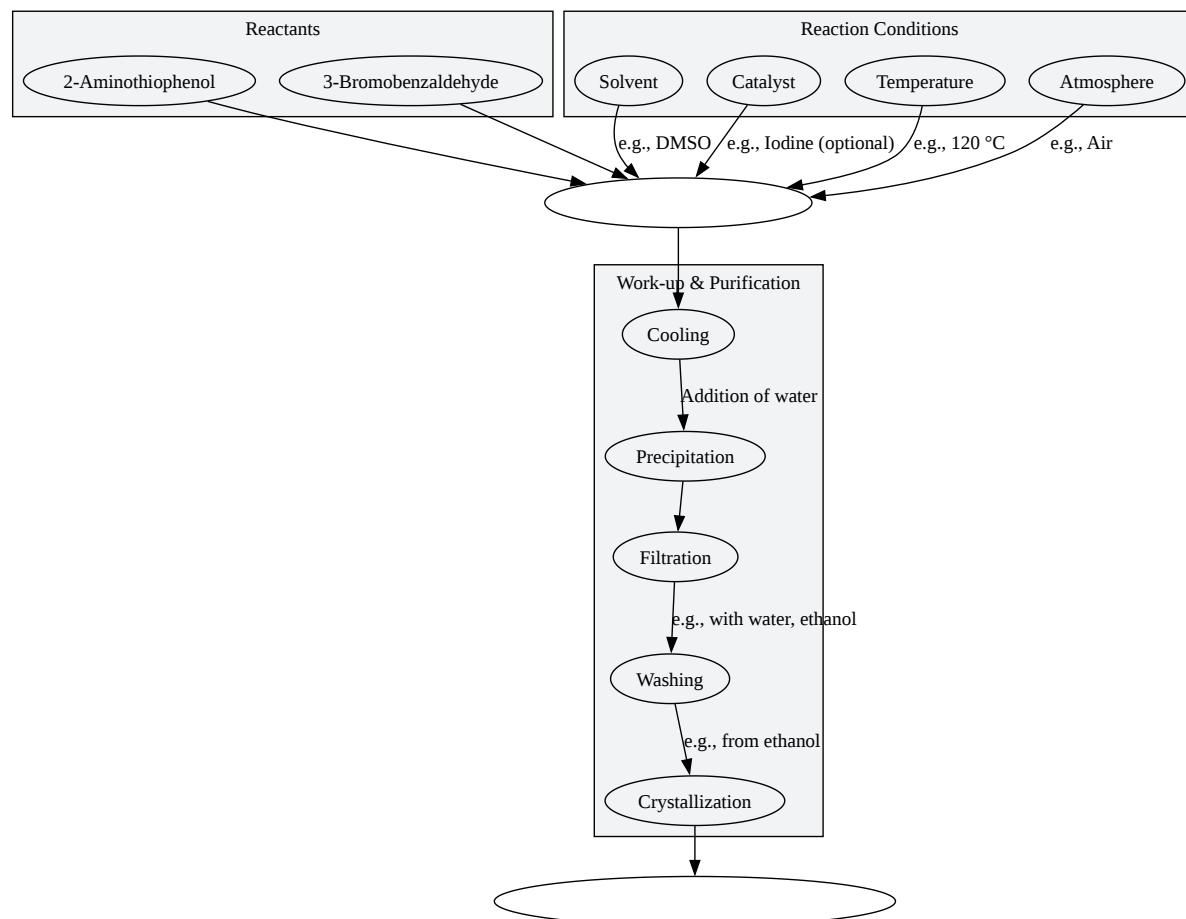
Chemical Structure:

## Physicochemical and Spectral Data

While specific experimental data for **2-(3-Bromophenyl)benzo[d]thiazole** is not readily available in the cited literature, data for the closely related isomer, 2-(4-Bromophenyl)benzo[d]thiazole, provides an estimation of expected properties.

Table 2: Physicochemical Properties of 2-(4-Bromophenyl)benzo[d]thiazole

| Property      | Value              | Reference |
|---------------|--------------------|-----------|
| Melting Point | 126–128 °C         | [3]       |
| Boiling Point | 398 °C at 760 mmHg |           |
| Appearance    | White solid        | [3]       |


Table 3: Spectral Data Interpretation for 2-(4-Bromophenyl)benzo[d]thiazole

| Spectrum                                           | Interpretation                                                                                                                          | Reference           |
|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| <sup>1</sup> H NMR (500 MHz, DMSO-d <sub>6</sub> ) | $\delta$ (ppm) 8.17 (d, 1H, $J$ = 5.0 Hz), 8.09-8.04 (m, 3H), 7.80-7.78 (m, 2H), 7.57 (t, 1H, $J$ = 5.0 Hz), 7.50 (t, 1H, $J$ = 5.0 Hz) | <a href="#">[3]</a> |
| <sup>13</sup> C NMR                                | Expected signals for aromatic carbons.                                                                                                  | <a href="#">[4]</a> |
| Mass Spectrometry (GC-MS)                          | Available for analysis.                                                                                                                 | <a href="#">[4]</a> |

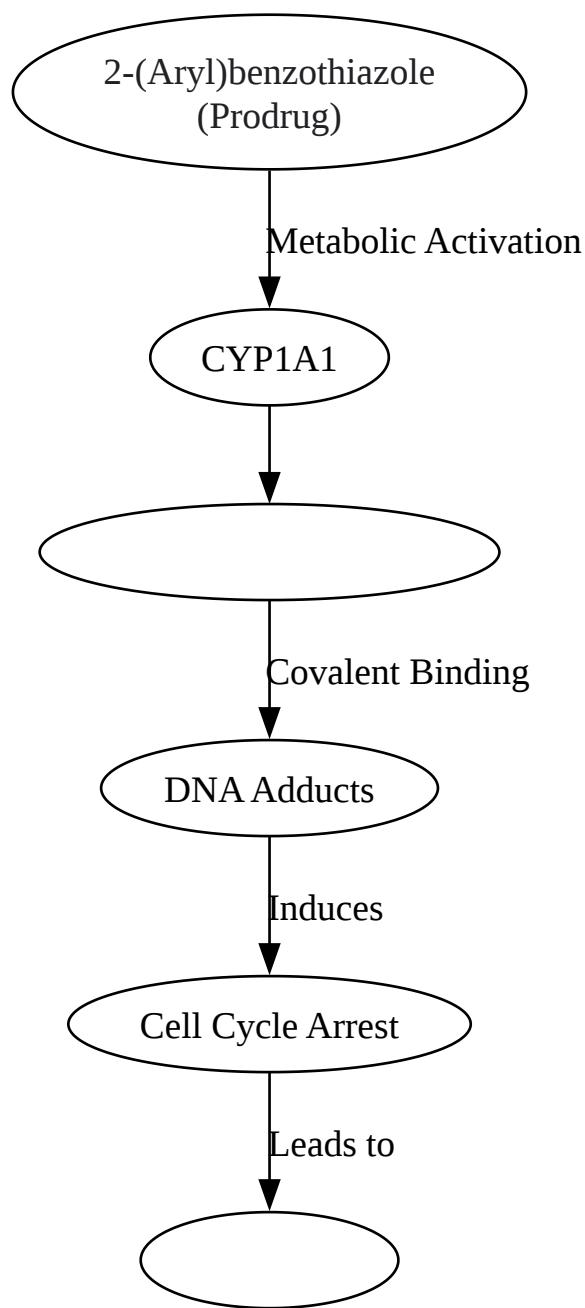
## Synthesis and Experimental Protocols

The synthesis of 2-arylbenzothiazoles is commonly achieved through the condensation of 2-aminothiophenol with a corresponding aryl aldehyde or carboxylic acid. The following protocol is adapted from a reported synthesis of a similar compound and can be applied for the preparation of **2-(3-Bromophenyl)benzo[d]thiazole**.[\[3\]](#)

## General Synthetic Scheme

[Click to download full resolution via product page](#)

## Detailed Experimental Protocol


- Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) (5 mL), add 3-bromobenzaldehyde (1.2 mmol).
- Reaction Conditions: Heat the reaction mixture at 120 °C and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Purification: Filter the precipitate and wash thoroughly with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
- Characterization: The purified product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy (<sup>1</sup>H and <sup>13</sup>C), and mass spectrometry to confirm its identity and purity.

## Potential Biological Activities and Signaling Pathways

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.<sup>[5][6]</sup> The biological effects are highly dependent on the nature and position of the substituents on the benzothiazole and the phenyl ring.

### Anticancer Activity

Many 2-phenylbenzothiazole derivatives have demonstrated potent and selective anticancer activity. The proposed mechanisms of action often involve the induction of apoptosis in cancer cells. One of the key pathways implicated is the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of Cytochrome P450 enzymes, particularly CYP1A1. This can lead to the metabolic activation of the benzothiazole derivative into a reactive species that binds to cellular macromolecules, including DNA, leading to cell cycle arrest and apoptosis.



[Click to download full resolution via product page](#)

## Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The presence of a halogen, such as bromine, on the phenyl ring

can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells and increasing its efficacy.

## Conclusion

**2-(3-Bromophenyl)benzo[d]thiazole** is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and based on the known bioactivities of the benzothiazole scaffold, it is a promising candidate for screening as an anticancer or antimicrobial agent. Further research is warranted to determine its specific biological targets and mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. molcore.com [molcore.com]
- 2. 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | 19654-14-9 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(3-Bromophenyl)benzo[D]thiazole CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024853#2-3-bromophenyl-benzo-d-thiazole-cas-number-and-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)